molecular formula C14H21N3 B6984131 N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pent-3-yn-1-amine

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pent-3-yn-1-amine

Cat. No.: B6984131
M. Wt: 231.34 g/mol
InChI Key: OUYVDZQFGHUJND-UHFFFAOYSA-N
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Description

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pent-3-yn-1-amine is a synthetic organic compound featuring a tetrahydroindazole core. This structure is significant due to its potential biological activities and applications in medicinal chemistry. The compound’s unique structure, combining an indazole ring with an alkyne and amine functional groups, makes it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pent-3-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-3-4-7-10-15-11-14-12-8-5-6-9-13(12)16-17(14)2/h15H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYVDZQFGHUJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCNCC1=C2CCCCC2=NN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pent-3-yn-1-amine typically involves multiple steps:

    Formation of the Tetrahydroindazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a common method where a phenylhydrazine derivative reacts with a ketone or aldehyde.

    Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution at the amine group.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to alkenes or alkanes.

    Substitution: Introduction of various alkyl or acyl groups at the amine position.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pent-3-yn-1-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The tetrahydroindazole core is known for its bioactivity, and modifications at the alkyne and amine groups can lead to compounds with anti-inflammatory, antimicrobial, or anticancer activities .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pent-3-yn-1-amine is largely dependent on its interaction with biological targets. The indazole core can interact with enzymes and receptors, modulating their activity. The alkyne and amine groups can further enhance binding affinity and specificity, leading to potent biological effects. Molecular targets may include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 2-phenylindazole and 3-methylindazole share the indazole core but differ in their substituents, leading to different biological activities.

    Alkyne-Containing Amines: Compounds such as propargylamine and phenylacetylene amine have similar alkyne and amine functionalities but lack the indazole core.

Uniqueness

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pent-3-yn-1-amine is unique due to the combination of its tetrahydroindazole core with an alkyne and amine group. This structural combination is less common and provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

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